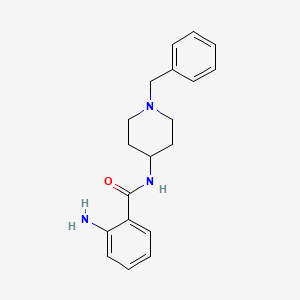
2-amino-N-(1-benzylpiperidin-4-yl)benzamide
Cat. No. B1317116
Key on ui cas rn:
83425-16-5
M. Wt: 309.4 g/mol
InChI Key: ABFWKHFZIDWDOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07498325B2
Procedure details


To an ice-cold solution of 28 ml (134 mmol) of 4-amino-1-(phenylmethyl)piperidine in 200 ml of tetrahydrofuran were added, batchwise, 21.9 g (134 mmol) of isatoic acid anhydride. The resulting suspension was stirred for 2½ hours at room temperature and 2½ hours at reflux temperature, then freed from solvent. The residue was dissolved in 100 ml of hot ethanol, the resulting solution was filtered whilst hot after the addition of 5 g of activated charcoal. The crystal mass precipitated after cooling was suction filtered, washed with diisopropylether and dried in vacuo at 50° C. 28.3 g of colourless crystals were obtained. A further 5.1 g of a product of the same quality were isolated from the combined mother liquors. Total yield: 33.4 g (80.6% of theory).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Name
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][CH:2]1[CH2:7][CH2:6][N:5]([CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH2:4][CH2:3]1.[C:15]12[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=1)[NH:20]C(=O)O[C:16]2=[O:17]>O1CCCC1.C(O)C>[NH2:20][C:21]1[CH:22]=[CH:23][CH:24]=[CH:25][C:15]=1[C:16]([NH:1][CH:2]1[CH2:7][CH2:6][N:5]([CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH2:4][CH2:3]1)=[O:17]
|
Inputs


Step One
[Compound]
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
28 mL
|
|
Type
|
reactant
|
|
Smiles
|
NC1CCN(CC1)CC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
21.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=2C(=O)OC(NC1=CC=CC2)=O
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting suspension was stirred for 2½ hours at room temperature and 2½ hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resulting solution was filtered whilst
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
hot after the addition of 5 g of activated charcoal
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystal mass precipitated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
after cooling
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with diisopropylether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo at 50° C
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C(=O)NC2CCN(CC2)CC2=CC=CC=C2)C=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 28.3 g | |
| YIELD: CALCULATEDPERCENTYIELD | 68.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
